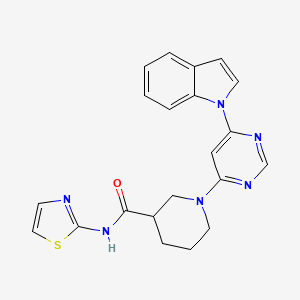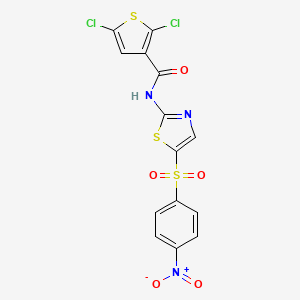
3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione” is a chemical compound that likely contains a benzothiazole ring, which is a type of heterocyclic compound . The difluoromethyl group attached to it could potentially influence its reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, difluoromethylation is a well-studied field. It involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H), and can be achieved through various methods, including metal-based methods, Minisci-type radical chemistry, and reactions with difluorocarbene reagents .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole ring and the difluoromethyl group . Benzothiazoles are known to participate in a variety of chemical reactions, and the difluoromethyl group can also influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the presence of the benzothiazole ring and the difluoromethyl group . These groups could influence properties such as the compound’s polarity, solubility, and stability .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions : A study demonstrated the efficient one-pot synthesis of 2-difluoromethyl substituted benzothiazole derivatives. This method could be utilized for drug synthesis, providing new opportunities for the development of pharmaceuticals (Ge et al., 2007).
Thermophysical Properties : Research on the thermophysical properties of various thio and dithiocarbamates, including 3H-benzothiazole-2-thione, was conducted. This study helps in understanding the thermal behavior of these compounds, which is crucial for their application in various fields (Temprado et al., 2008).
Structural and Spectral Analysis : The crystal structure and spectral analysis of a Mannich base derived from benzothiazole were explored. This research provides insights into the molecular structure and interactions of such compounds, which can have implications in material science and drug design (Franklin et al., 2011).
Photocycloaddition Reactions : The photocycloaddition reactions of benzothiazole-2-thiones to various alkenes were studied, revealing pathways to synthesize 2-(2′-mercaptoalkyl)benzothiazoles. These findings are significant for organic synthesis and the development of new chemical compounds (Nishio et al., 1994).
Difluoromethylation Reactions : Research on the difluoromethylation of 2-mercaptobenzimidazoles and related compounds including benzothiazole-2-thione was conducted. This process is critical for introducing fluorinated groups into molecules, which is a key step in the development of many pharmaceuticals and agrochemicals (Petko & Yagupolskii, 2001).
Aggregation-Induced Emission : A study on benzothiazole-based aggregation-induced emission luminogens showcased their potential in pH sensing, highlighting the applications of such compounds in biosensors and environmental monitoring (Li et al., 2018).
Mécanisme D'action
Target of Action
The primary target of 3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione is the succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
The compound acts as an inhibitor of succinate dehydrogenase . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This disruption in the citric acid cycle and the electron transport chain can lead to a decrease in ATP production, affecting the growth and survival of cells .
Biochemical Pathways
The inhibition of succinate dehydrogenase affects the citric acid cycle and the electron transport chain, two critical biochemical pathways in cellular respiration . The downstream effects include a decrease in ATP production, which can lead to cell death due to energy deprivation .
Pharmacokinetics
The presence of the difluoromethyl group in the molecule may enhance its lipophilicity, potentially improving its absorption and distribution within the body .
Result of Action
The primary result of the action of this compound is the inhibition of succinate dehydrogenase, leading to a disruption in energy production within cells . This can result in the death of cells, particularly those of fungi, making the compound potentially useful as a fungicide .
Safety and Hazards
Orientations Futures
The study and application of difluoromethyl-containing compounds is a growing field, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research could focus on developing new synthesis methods, studying the compound’s reactivity and properties, and exploring potential applications .
Propriétés
IUPAC Name |
3-(difluoromethyl)-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NS2/c9-7(10)11-5-3-1-2-4-6(5)13-8(11)12/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEQXAAYIUYWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2798252.png)
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2798253.png)


![N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2798258.png)
![N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2798259.png)
![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798260.png)

![N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide](/img/structure/B2798262.png)


![Ethyl 2-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2798269.png)
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2798272.png)
![Methyl 3-(2-methoxyethyl)-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate](/img/structure/B2798273.png)